Differentiation by Predicted Physicochemical Profile Versus Key N-(2-Aminophenyl)benzamide Analogs
Before any biological screening data is obtained, procurement decisions can be guided by the compound's fundamental drug-likeness profile, which differs meaningfully from that of known active N-(2-aminophenyl)benzamides. The target compound has a higher computed LogP (XLogP3 = 2.4) [1] than the prototypical HDAC inhibitor MS-275 (Entinostat, XLogP3 ≈ 1.9) [2], suggesting a different solubility and permeability balance. Furthermore, it possesses a molecular weight of 359.4 g/mol [1], positioning it at the upper end of what is considered optimal for fragment-based screening but still within lead-like space.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.4, MW = 359.4 g/mol [1] |
| Comparator Or Baseline | MS-275 (Entinostat): XLogP3 ≈ 1.9, MW = 312.4 g/mol [2] |
| Quantified Difference | Δ XLogP3 ≈ +0.5 (26% higher lipophilicity); Δ MW = +47 g/mol (15% increase) |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2021.05.07) [1]; MS-275 data from PubChem CID 4261 [2]. |
Why This Matters
A meaningful difference in lipophilicity can impact non-specific binding, solubility, and membrane permeability, directly influencing assay compatibility and hit prioritization in screening cascades.
- [1] PubChem Compound Summary for CID 71375527, 4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 4261, Entinostat. National Center for Biotechnology Information (2026). View Source
